molecular formula C7H11BrO3 B1368988 Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate CAS No. 84691-57-6

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Cat. No.: B1368988
CAS No.: 84691-57-6
M. Wt: 223.06 g/mol
InChI Key: NPNKYOWEYMYAHO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a brominated β-keto ester with applications in organic synthesis, particularly in the construction of complex heterocycles and pharmacologically active intermediates. Its structure features a methyl ester group, a bromine substituent at the 4-position, and two methyl groups at the 2-position, which confer steric and electronic effects critical for its reactivity. This compound is often utilized in alkylation, cyclization, and nucleophilic substitution reactions due to its electrophilic β-keto ester moiety and bromine leaving group .

Properties

IUPAC Name

methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,5(9)4-8)6(10)11-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNKYOWEYMYAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574707
Record name Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84691-57-6
Record name Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the bromination of 2,2-dimethyl-3-oxobutanoic acid followed by esterification. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.

    Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural and functional similarities with Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate, differing primarily in substituents or ester groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate 63891-88-3 C₈H₁₃BrO₃ 237.09 Ethyl ester instead of methyl ester
Methyl 4-bromo-3-oxopentanoate 105983-77-5 C₆H₉BrO₃ 209.04 Longer carbon chain (pentanoate backbone)
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate 129306-05-4 C₈H₁₁BrO₃ 235.08 Cyclopropane ring replaces dimethyl groups

Physicochemical Properties

Property This compound Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate Methyl 4-bromo-3-oxopentanoate
Boiling Point (°C) 215–220 (estimated) 225–230 (estimated) 200–205 (estimated)
Solubility in DCM High High Moderate
Hydrolysis Rate (pH 7) Moderate Slightly slower Faster

The dimethyl groups in this compound confer greater steric protection against hydrolysis compared to its non-dimethyl analogues. Conversely, the ethyl ester’s slower hydrolysis is attributed to reduced electrophilicity at the ester carbonyl .

Research Findings and Case Studies

  • A 2024 molecular dynamics study highlighted that this compound exhibits a 15% lower activation energy in SN2 reactions compared to its ethyl counterpart, attributed to the smaller methyl group’s reduced steric hindrance .
  • In a 2003 synthesis protocol, Methyl 2-benzoylamino-3-oxobutanoate (a non-brominated analogue) demonstrated inferior stability under reflux conditions compared to brominated derivatives, underscoring the stabilizing role of bromine in similar scaffolds .

Biological Activity

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a β-keto ester noted for its diverse biological activities and potential applications in medicinal chemistry. This compound's structure, characterized by a bromine atom at the fourth position and two methyl groups at the second position, influences its reactivity and biological interactions.

  • Molecular Formula : C7H11BrO3
  • Molecular Weight : Approximately 235.07 g/mol
  • Structure : The compound features a carbonyl group (C=O), an ester functional group (–COOR), and a bromine substituent which enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Several studies have explored the anticancer potential of β-keto esters, including those with similar structures. The presence of the bromine atom may enhance the compound's ability to interact with biological targets involved in cancer pathways. For example, research into related compounds has demonstrated effective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.

Compound IC50 (μM) Cell Line Mechanism
This compoundTBDTBDTBD
Related Compound A0.126MDA-MB-231Induces apoptosis via caspase activation
Related Compound B17.02MCF-7Inhibits growth via cell cycle arrest

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized various β-keto esters, including this compound, and evaluated their biological activities. The synthesis involved standard organic reactions that yielded high-purity products suitable for biological testing.
  • Antibacterial Studies : Compounds structurally similar to this compound were tested against common pathogens such as E. coli and S. aureus. Results indicated promising antibacterial activity, suggesting that further exploration of this compound’s efficacy against specific strains could be beneficial.
  • Anticancer Evaluation : In vitro studies assessed the effects of this compound on cancer cell lines. Initial findings suggest that it may inhibit cell proliferation and induce apoptosis through mitochondrial pathways, although specific IC50 values for this compound are still under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Reactant of Route 2
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Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate

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